molecular formula C20H20N2O2S B2511365 3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-05-5

3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2511365
CAS No.: 896609-05-5
M. Wt: 352.45
InChI Key: KNXDKLVLZRZWRM-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical compound that is commonly used in scientific research. It is a thiazole-based compound that has been synthesized for various applications.

Scientific Research Applications

  • Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, including compounds structurally similar to the one , have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, suggesting potential applications in the treatment of psychosis due to their potent drug activity with few side effects (Iwanami et al., 1981).

  • Acetylcholinesterase Inhibition : Compounds with thiazole and benzisoxazole structures have been evaluated as reversible inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurotransmitter breakdown. Although in vivo studies in mice demonstrated good blood-brain permeability, the distribution was uniform across brain regions, indicating the need for further optimization for targeted AChE inhibition in the brain (Brown-Proctor et al., 1999).

  • Metabolic Pathway Identification : The metabolism of nephro- or hepatotoxic thiazoles was examined to identify ring cleavage products, providing insights into the formation of toxic metabolites from thiazole compounds. This study is crucial for understanding the metabolic pathways and potential toxicities associated with thiazole-based compounds (Mizutani et al., 1994).

  • Dopamine D3 Receptor Affinity : Modifications of benzamide compounds, including those with thiazole structures, have led to the identification of high-affinity ligands for the dopamine D3 receptor. These compounds exhibit high selectivity over other receptors, highlighting their potential as therapeutic agents for neurological conditions (Leopoldo et al., 2002).

  • Glucokinase Activation for Diabetes Treatment : Heteroaryl-containing benzamide derivatives have been synthesized and evaluated for their ability to activate glucokinase, an enzyme involved in glucose metabolism. These compounds, including thiazole derivatives, have shown potential in reducing blood glucose levels without causing hypoglycemia, suggesting applications in the treatment of type 2 diabetes (Park et al., 2014).

Properties

IUPAC Name

3-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-6-8-15(9-7-14)20-22-17(13-25-20)10-11-21-19(23)16-4-3-5-18(12-16)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXDKLVLZRZWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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